(R)-tert-butyl 4-(4-bromobenzyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
®-tert-butyl 4-(4-bromobenzyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further substituted with a tert-butyl group and a carboxylate ester. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(4-bromobenzyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a piperazine derivative with a bromobenzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the production of high-quality ®-tert-butyl 4-(4-bromobenzyl)-2-methylpiperazine-1-carboxylate .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-(4-bromobenzyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Benzyl derivative.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-butyl 4-(4-bromobenzyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-(4-bromobenzyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine ring provides a scaffold that can enhance the binding affinity and specificity of the compound for its targets . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromobenzyl bromide: A simpler brominated benzyl compound used in similar synthetic applications.
4-bromobenzaldehyde: An oxidation product of 4-bromobenzyl compounds, used in organic synthesis.
4-(4-bromobenzyl)selanyl aniline: A related compound with a selenium atom, studied for its unique chemical properties.
Uniqueness
®-tert-butyl 4-(4-bromobenzyl)-2-methylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl (2R)-4-[(4-bromophenyl)methyl]-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-13-11-19(12-14-5-7-15(18)8-6-14)9-10-20(13)16(21)22-17(2,3)4/h5-8,13H,9-12H2,1-4H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNDXHLXNIWCGQ-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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